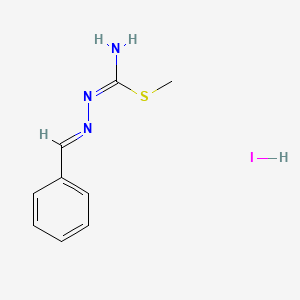

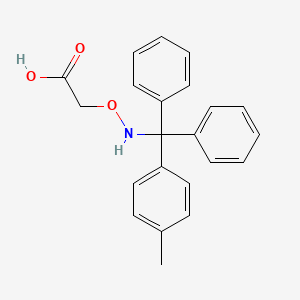

![molecular formula C11H22N2O2 B6352279 tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate CAS No. 2305078-76-4](/img/structure/B6352279.png)

tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate” is also known as tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the InChI code for tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate is 1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate has a molecular weight of 216.28 g/mol . It is a powder and is stored at a temperature of 4°C .科学的研究の応用

- Metabolic Studies and Pharmaceutical Research The compound has been studied in the context of pharmaceutical research, particularly in the metabolism of related compounds. Researchers investigate its interactions with enzymes, transporters, and metabolic pathways to understand its effects on drug metabolism.

- tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is utilized in the synthesis of N-Boc-protected anilines. Palladium-catalyzed reactions involving this compound lead to the formation of aniline derivatives with protective groups, which find applications in organic synthesis and medicinal chemistry .

- Researchers have employed this compound in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. Pyrroles are essential structural motifs in various bioactive molecules and materials .

- tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate can serve as a building block for designing novel compounds. Medicinal chemists explore its reactivity and use it as a scaffold to create analogs with potential therapeutic properties .

- Some carbamate derivatives exhibit insecticidal properties. While specific studies on this compound are limited, its structural features suggest potential applications in pest control. Researchers may investigate its toxicity and selectivity against pests .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tetrasubstituted Pyrroles Synthesis

Chemical Biology and Drug Design

Insecticide and Pest Control Research

Biological Activity Screening

Safety and Hazards

Safety information for similar compounds indicates that they should not be released into the environment . They have hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURXHODEVCLVNT-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

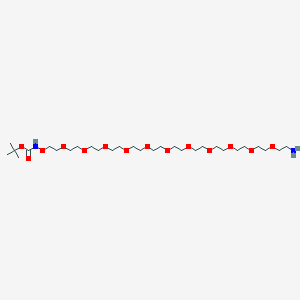

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

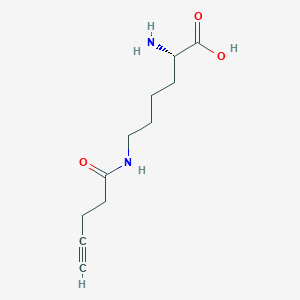

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

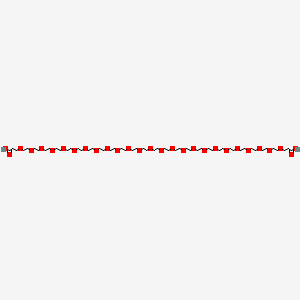

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)

![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)

![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)

![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)